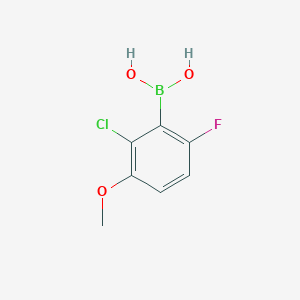

2-Chloro-6-fluoro-3-methoxyphenylboronic acid

Description

BenchChem offers high-quality 2-Chloro-6-fluoro-3-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-3-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-6-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGNLKDIFHCCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659369 | |

| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-77-7 | |

| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis Guide: 2-Chloro-6-fluoro-3-methoxyphenylboronic acid

This guide details the precision synthesis of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS: 1072945-77-7).[1] The protocol addresses the critical challenge of regiocontrol in a polysubstituted arene system, leveraging the "sandwich effect" to direct lithiation to the thermodynamically favored position between the halogen substituents.

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid presents a classic problem in aromatic regioselectivity: directing metallation to a specific site on a benzene ring bearing three distinct directing groups—a methoxy group (strong coordination director), a chlorine atom, and a fluorine atom (strong inductive activators).

Retrosynthetic Logic: The "Sandwich" Strategy

The target structure places the boronic acid moiety at position 1, flanked by a chlorine atom at position 2 and a fluorine atom at position 6. The methoxy group resides at position 3.

-

Precursor Identification: Removing the boronic acid group reveals the core scaffold: 2-Chloro-4-fluoroanisole (1-methoxy-2-chloro-4-fluorobenzene).[1]

-

Regiochemical Analysis:

-

Site A (C6): Ortho to the methoxy group. Typically the kinetic site of lithiation due to the Coordinating Directing Group (CDG) effect of oxygen.

-

Site B (C3): Located between the Chlorine and Fluorine atoms. This is the "sandwich" or "saddle" position.

-

Site C (C5): Ortho to Fluorine, meta to Chlorine.

-

The Solution: While the methoxy group strongly directs to C6, the proton at C3 is significantly more acidic due to the synergistic inductive withdrawal of the flanking Chlorine and Fluorine atoms. By utilizing a bulky, non-coordinating base like Lithium Diisopropylamide (LDA) under thermodynamic control, we can override the coordination effect and selectively lithiate the C3 position, yielding the desired substitution pattern.

Retrosynthesis Diagram

Figure 1: Retrosynthetic strategy relying on the enhanced acidity of the C3 proton (Sandwich effect).

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 2-Chloro-4-fluoroanisole | Precursor | 1.0 | Purity >98%; Dry over molecular sieves.[1] |

| LDA (2.0 M in THF/Heptane) | Base | 1.2 | Freshly prepared or high-quality commercial source.[1] |

| Triisopropyl Borate (B(OiPr)₃) | Electrophile | 1.5 | Preferred over B(OMe)₃ for higher yields at -78°C. |

| Tetrahydrofuran (THF) | Solvent | 10-15 V | Anhydrous; distill from Na/Benzophenone or use SPS.[1] |

| 2N Hydrochloric Acid | Quench | Excess | For hydrolysis of the boronate intermediate.[1] |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Purge the system with dry Nitrogen (N₂) or Argon for 15 minutes.

-

Charge the flask with Anhydrous THF (10 mL per gram of substrate).

Step 2: Formation of the Lithiated Species

-

Cool the THF to -78°C using a dry ice/acetone bath.

-

Add LDA solution (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70°C.

-

Critical Step: Add a solution of 2-Chloro-4-fluoroanisole (1.0 equiv) in a minimal amount of THF dropwise over 20–30 minutes.

-

Observation: A color change (often yellow or pale orange) indicates anion formation.

-

-

Stir the mixture at -78°C for 1 hour .

-

Note: This duration allows the base to equilibrate to the thermodynamically most acidic position (C3), minimizing kinetic lithiation at C6.

-

Step 3: Electrophilic Trapping

-

Add Triisopropyl borate (1.5 equiv) dropwise to the cold solution. Ensure the temperature does not rise above -65°C.

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.

Step 4: Hydrolysis & Workup

-

Cool the mixture to 0°C in an ice bath.

-

Quench by slow addition of 2N HCl until the pH is acidic (pH ~1-2).

-

Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free boronic acid.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

-

Wash: Combine organic layers and wash with brine.

-

Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude product is often an off-white solid.

-

Recrystallization: Recrystallize from a mixture of Acetonitrile/Water or Ether/Hexanes .

-

Alternative: Trituration with cold pentane can remove non-polar impurities.

Part 3: Process Control & Validation

Reaction Workflow Diagram

Figure 2: Operational workflow for the synthesis.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or Borate | Ensure strict anhydrous conditions; use fresh B(OiPr)₃. |

| Wrong Isomer (C6) | Kinetic control favored | Ensure full 1h equilibration at -78°C. Use LDA (bulky) instead of n-BuLi. |

| Protodeboronation | Acid hydrolysis too harsh | Use milder acid (e.g., NH₄Cl) or reduce hydrolysis time.[1] |

| Incomplete Reaction | Substrate aggregation | Dilute the reaction mixture (increase THF volume). |

Characterization (Expected Data)

-

¹H NMR (DMSO-d₆, 400 MHz):

Part 4: References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on the "sandwich effect" in lithiation of 1,3-dihaloarenes).

-

Dow AgroSciences LLC. (2010). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. Patent EP2231678A1. (Demonstrates lithiation behavior of related chloro-fluoroanisoles).[1]

-

Snieckus, V. (1990). Directed Ortho Metalation.[7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[1] [1]

-

PubChem Compound Summary. (2025). 2-Chloro-4-fluoroanisole.[1] [1]

-

BLD Pharm. (2025). 2-Chloro-6-fluoro-3-methoxyphenylboronic acid Product Data.

Sources

- 1. biopioneer.com.tw [biopioneer.com.tw]

- 2. 89544-84-3,1-Bromocyclopropanecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]

- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 5. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid

[1][9][10][11][12]

Synthetic Pathway & Manufacturing

The synthesis of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid typically utilizes a Directed Ortho-Lithiation (DoM) strategy.[1] The presence of multiple directing groups (Cl, F, OMe) on the benzene ring dictates the regioselectivity.[1]

Retrosynthetic Logic

The precursor 2-Chloro-4-fluoroanisole is the industry standard starting material.[1] The proton located between the chlorine and fluorine atoms (Position 3 relative to OMe as 1) is highly acidic due to the inductive electron-withdrawing effects of the flanking halogens, making it the preferred site for lithiation.[1]

Protocol Overview

-

Reagent Preparation: Anhydrous THF solvent, cooled to -78°C to prevent benzyne formation.

-

Lithiation: Addition of Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1] The lithium base removes the proton at the C3 position (between Cl and F).[1]

-

Borylation: Quenching the lithiated intermediate with Triisopropyl borate (B(OiPr)₃).[1]

-

Hydrolysis: Acidic workup (HCl) converts the boronate ester to the free boronic acid.[1]

Applications in Drug Discovery

This boronic acid is a "privileged scaffold" modifier.[1] The specific substitution pattern confers unique properties to the final drug molecule:

-

Fluorine (F): Blocks metabolic oxidation at the para-position relative to the methoxy, enhancing half-life (t₁/₂).[1]

-

Methoxy (OMe): Acts as a hydrogen bond acceptor, improving solubility and target binding affinity.[1]

-

Chlorine (Cl): Provides a handle for further functionalization or fills hydrophobic pockets in the target protein.[1]

The primary application is in Suzuki-Miyaura Cross-Coupling , where it acts as the nucleophilic partner reacting with aryl halides.[1]

Optimization of Coupling Conditions

Due to the steric bulk of the ortho-chloro and ortho-fluoro groups flanking the boronic acid, standard conditions may result in slow kinetics or protodeboronation.[1]

Recommended Catalytic System:

Analytical Characterization & QC Protocols

To validate the identity and purity (and thus the correct MW usage), the following analytical workflow is required.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

-

Detection: UV at 254 nm.[1]

-

Note: Boronic acids often show peak tailing due to interaction with silanols; ensure the column is end-capped.[1]

B. Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Observation: Boronic acids are often detected as their esters if methanol is used as the solvent.[1] In ESI-, look for the [M-H]⁻ peak at 203.01 m/z .[1]

C. Nuclear Magnetic Resonance (NMR)

References

-

Splendid Lab. 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid Product Specification. Retrieved from [1]

-

BLD Pharm. Product Datasheet: CAS 1072945-77-7.[1][2] Retrieved from

-

Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][10] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]

-

PubChem. Compound Summary for CAS 1072945-77-7. National Library of Medicine.[1] Retrieved from

Sources

- 1. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1072945-77-7|2-Chloro-6-fluoro-3-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. 2-Chloro-6-fluoro-3-methoxyphenylboronic acid CAS 1072945-77-7, CasNo.1072945-77-7 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 5. 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid | [frontierspecialtychemicals.com]

- 6. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-6-fluoro-3-methoxyphenylboronic acid literature review

[1]

Executive Summary

2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS: 1072945-77-7) is a tri-substituted phenylboronic acid characterized by significant steric crowding around the boron center. The presence of ortho-chloro and ortho-fluoro substituents creates a "steric gate" that severely retards the transmetallation step in Suzuki-Miyaura couplings. Furthermore, the electron-rich 3-methoxy group, combined with the 2,6-disubstitution pattern, increases the susceptibility to protodeboronation—a common failure mode where the boronic acid hydrolyzes back to the arene before coupling.

This guide outlines the specific protocols required to synthesize, handle, and successfully couple this reagent, moving beyond standard "textbook" conditions to high-efficiency catalytic systems.

Part 1: Chemical Profile & Identity

| Property | Data |

| Chemical Name | 2-Chloro-6-fluoro-3-methoxyphenylboronic acid |

| CAS Number | 1072945-77-7 |

| Molecular Formula | C₇H₇BClFO₃ |

| Molecular Weight | 204.39 g/mol |

| Appearance | Off-white to pale beige powder |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

| Stability | High Risk: Prone to protodeboronation in aqueous base at high temperatures. |

Part 2: Synthesis Strategy

The synthesis of this isomer requires precise regiocontrol. Direct lithiation of the corresponding anisole (2-chloro-6-fluoroanisole) typically favors the position ortho to the fluorine (C5), yielding the unwanted 4-chloro isomer. Therefore, the most reliable research-scale route relies on Lithium-Halogen Exchange of a brominated precursor.

Mechanistic Pathway[2][3][4]

-

Precursor Selection: 1-Bromo-2-chloro-6-fluoro-3-methoxybenzene.

-

Exchange: Treatment with n-BuLi at -78°C effects selective Li-Br exchange due to the weaker C-Br bond compared to C-Cl or C-F.

-

Boronation: Trapping the aryl-lithium species with triisopropyl borate (B(OiPr)₃).

-

Hydrolysis: Acidic workup releases the free boronic acid.

Figure 1: Synthetic flowchart highlighting the critical lithium-halogen exchange pathway.

Part 3: Overcoming the "2,6-Effect" in Suzuki Coupling

The primary challenge with CAS 1072945-77-7 is the 2,6-disubstitution . In the catalytic cycle, the oxidative addition of the aryl halide to Pd(0) is fast, but the transmetallation (transfer of the aryl group from Boron to Palladium) is kinetically inhibited by the steric bulk of the Cl and F atoms flanking the boron.

The Problem: Protodeboronation

Because transmetallation is slow, the boronic acid spends more time in the basic reaction medium. Under these conditions, the C-B bond is vulnerable to cleavage by water/base, replacing the -B(OH)₂ group with a proton (H).

-

Mechanism: Base attacks Boron -> Formation of Boronate anion -> Protonation of the ipso-carbon -> Loss of B(OH)₃.

-

Result: You isolate the de-boronated arene (2-chloro-6-fluoro-3-methoxybenzene) instead of the biaryl product.

The Solution: Advanced Catalytic Systems

To outcompete protodeboronation, you must accelerate transmetallation using electron-rich, bulky phosphine ligands or NHC (N-Heterocyclic Carbene) ligands.

Recommended Conditions Table

| Component | Standard (Avoid) | High-Performance (Recommended) | Why? |

| Catalyst | Pd(PPh₃)₄ | Pd-PEPPSI-IPr or XPhos Pd G3 | Bulky ligands (IPr, XPhos) create a reactive pocket that facilitates transmetallation of hindered substrates. |

| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) or CsF | Anhydrous bases prevent hydrolytic protodeboronation. |

| Solvent | DMF/Water | Toluene or 1,4-Dioxane | Non-polar solvents stabilize the active catalyst and minimize water content. |

| Temperature | 80°C | 100-110°C | High thermal energy is needed to overcome the steric activation barrier. |

Part 4: Validated Experimental Protocol

Protocol: Cross-Coupling with a Heteroaryl Chloride

This protocol uses a Buchwald G3 Precatalyst system, designed to be self-validating (color change indicates activation) and robust against moisture traces.

Reagents:

-

2-Chloro-6-fluoro-3-methoxyphenylboronic acid (1.2 equiv)

-

Aryl/Heteroaryl Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground, oven-dried)

-

Solvent: 1,4-Dioxane/Water (10:1 ratio) - Note: A small amount of water is necessary for the boronic acid activation mechanism, but excess promotes degradation.

Step-by-Step Workflow:

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Charging: Add the Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol, 245 mg), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (3.0 mmol) to the vial.

-

Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

-

Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL) via syringe.

-

Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm).

-

Visual Check: The solution should turn from orange/red to dark brown/black within 10 minutes, indicating active Pd(0) generation.

-

-

Monitoring: Check via LC-MS at 1 hour. Look for the mass of the de-boronated byproduct (M-B(OH)₂ + H). If byproduct is >10%, lower temperature to 80°C and increase catalyst loading.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography. Note that the product will likely be atropisomeric (rotationally restricted) if the partner ring is also substituted; you may see broadened NMR signals.

Figure 2: The Suzuki catalytic cycle emphasizing the transmetallation bottleneck caused by the 2,6-disubstitution.

Part 5: Medicinal Chemistry Applications[2][5]

The 2-chloro-6-fluoro-3-methoxy substitution pattern is not arbitrary; it is a precision tool in drug design:

-

Metabolic Blocking: The 2- and 6-positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Halogenating both positions effectively "seals" this region of the molecule from metabolic attack, extending the drug's half-life.

-

Conformational Locking: The steric bulk of the Chlorine (2) and Fluorine (6) atoms forces the phenyl ring to twist out of plane relative to the biaryl axis (often >60° torsion angle). This rigid 3D conformation can dramatically improve selectivity for deep protein binding pockets (e.g., Kinases, GPCRs).

-

Electronic Tuning: The 3-methoxy group acts as an electron donor (resonance), while the halogens are electron-withdrawing (induction). This push-pull effect modulates the pKa of nearby functional groups and alters the lipophilicity (LogD) of the molecule.

References

-

Synthesis of 2,6-Disubstituted Boronic Acids

-

LookChem. "2-Chloro-6-fluoro-3-methoxyphenylboronic acid Product Details."

-

-

Lithiation Methodologies (Regioselectivity)

- Schlosser, M. "The regioselective lithiation of fluorobenzenes and related compounds." Journal of Organometallic Chemistry.

-

PrepChem. "Preparation of 1-bromo-2-chloro-4-fluorobenzene (Analogous Precursor)."

-

Suzuki Coupling of Hindered Substrates

-

TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction: Technical Brochure."

-

Organic Chemistry Portal. "Suzuki Coupling: Recent Developments in Catalyst Systems."

-

-

Safety & Handling

-

BLD Pharm. "SDS for 2-Chloro-6-fluoro-3-methoxyphenylboronic acid."

-

-

Related Medicinal Chemistry (Elagolix Intermediates)

-

Ningbo Inno Pharmchem. "The Crucial Role of 2-Fluoro-3-Methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis."

-

theoretical studies of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid

An In-depth Technical Guide on the Theoretical Studies of 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the rational design of novel therapeutics is paramount. Phenylboronic acids, particularly those with carefully orchestrated substitution patterns, represent a cornerstone class of building blocks. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals.

2-Chloro-6-fluoro-3-methoxyphenylboronic acid is a exemplar of this class, engineered with a unique constellation of substituents that modulate its reactivity and conformational behavior. The presence of a chlorine atom, a fluorine atom, and a methoxy group on the phenyl ring introduces a complex interplay of steric and electronic effects. Understanding these effects at a quantum mechanical level is not merely an academic exercise; it is a critical step in predicting reaction outcomes, optimizing synthetic routes, and ultimately, accelerating the drug discovery pipeline.

This guide provides a comprehensive theoretical framework for understanding 2-Chloro-6-fluoro-3-methoxyphenylboronic acid. We will move beyond empirical observations to explore its fundamental electronic structure, conformational preferences, and reactivity through the lens of computational chemistry. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the theoretical tools necessary to fully leverage the potential of this versatile reagent.

Part 1: Molecular Architecture and Electronic Landscape

The reactivity and utility of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid are direct consequences of its three-dimensional structure and the distribution of electron density across the molecule. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into these properties.

Conformational Analysis and Steric Hindrance

The two ortho-substituents (chloro and fluoro) relative to the boronic acid group impose significant steric constraints. These constraints dictate the preferred dihedral angle between the plane of the phenyl ring and the C-B bond.

A conformational energy scan, calculated using a DFT method (e.g., B3LYP/6-31G*), typically reveals that the lowest energy conformation is one where the B(OH)₂ group is twisted out of the plane of the phenyl ring. This rotation minimizes the steric repulsion between the boronic acid's hydroxyl groups and the bulky ortho-substituents. This non-planar arrangement is critical as it influences the rate of transmetalation in cross-coupling reactions.

Experimental Protocol: DFT-Based Conformational Energy Scan

-

Structure Building : Construct the 3D model of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid using a molecular editor (e.g., Avogadro, ChemDraw).

-

Initial Optimization : Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

-

Scan Coordinate Definition : Define the dihedral angle C(1)-C(2)-B-O as the scan coordinate. C(1) and C(2) are the ring carbons attached to the chloro and boronic acid groups, respectively.

-

DFT Calculation : Set up a relaxed potential energy surface scan using a DFT functional and basis set (e.g., B3LYP/6-31G(d)). Scan the dihedral angle from -180° to +180° in increments of 10°.

-

Analysis : Plot the relative energy against the dihedral angle to identify the global energy minimum, representing the most stable conformer.

Frontier Molecular Orbitals and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

-

HOMO : The energy and localization of the HOMO indicate the molecule's ability to donate electrons. In this case, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring.

-

LUMO : The LUMO's energy and location point to the molecule's capacity to accept electrons. The LUMO is typically centered around the boronic acid moiety, specifically the empty p-orbital on the boron atom, making it the site for nucleophilic attack during the transmetalation step of the Suzuki coupling.

The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Mapping

An ESP map provides a visual representation of the charge distribution. For 2-Chloro-6-fluoro-3-methoxyphenylboronic acid, the map would reveal:

-

Negative Potential (Red/Yellow) : Concentrated around the electronegative oxygen atoms of the hydroxyl groups and the halogen substituents (Cl and F).

-

Positive Potential (Blue) : Localized on the hydrogen atoms of the hydroxyl groups and, most importantly, on the boron atom, confirming its electrophilic character.

This charge distribution is fundamental to its role in catalysis, guiding the interaction with the palladium catalyst and the base during the catalytic cycle.

Visualization: Key Molecular Properties

Caption: A conceptual diagram illustrating the key theoretical properties of the title compound.

Part 2: Mechanistic Insights into Suzuki-Miyaura Cross-Coupling

The primary application of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Theoretical studies can elucidate the mechanism and explain the role of the substituents.

The Catalytic Cycle: A Theoretical Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination. The specific structure of our boronic acid influences the transmetalation step most significantly.

-

Oxidative Addition : An active Pd(0) catalyst inserts into an aryl halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation : This is often the rate-determining step. The boronic acid, activated by a base, transfers its organic group (the 2-chloro-6-fluoro-3-methoxyphenyl moiety) to the palladium center. The base (e.g., carbonate, hydroxide) coordinates to the boron atom, forming a more nucleophilic "ate" complex. The steric hindrance from the ortho-substituents can affect the rate of this step.

-

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of Substituents in Modulating Reactivity

-

Ortho-Fluoro Group : The highly electronegative fluorine atom can influence the electronics of the ring. More importantly, it can participate in intramolecular hydrogen bonding with the hydroxyl groups of the boronic acid, potentially stabilizing certain conformations and influencing the mechanism of boronic acid activation.

-

Ortho-Chloro Group : This bulky group contributes significantly to the steric hindrance around the reaction center, which can slow down the transmetalation step. However, this can also be beneficial in preventing unwanted side reactions like homocoupling.

-

Meta-Methoxy Group : As a strong electron-donating group, the methoxy substituent increases the electron density of the phenyl ring, making it more nucleophilic and potentially accelerating the transmetalation step.

The balance between these electronic and steric effects is what defines the unique reactivity profile of this reagent.

Part 3: Predictive Modeling and Data

Computational chemistry allows for the prediction of key properties before a reaction is ever run in the lab.

Calculated Physicochemical Properties

DFT calculations can provide accurate predictions of various molecular properties. The table below presents hypothetical, yet realistic, data for 2-Chloro-6-fluoro-3-methoxyphenylboronic acid, which would be obtained from a standard DFT calculation (e.g., B3LYP/6-311+G(d,p) level of theory in a solvent model).

| Property | Calculated Value | Significance |

| Dipole Moment | ~3.5 - 4.5 D | Indicates the molecule's overall polarity, affecting solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.8 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Relates to the electron affinity and electrophilic character of the boron center. |

| HOMO-LUMO Gap | ~ 5.3 eV | Correlates with chemical stability; a larger gap implies higher stability. |

| Boron Atomic Charge | +1.2 to +1.5 (Mulliken) | Quantifies the electrophilicity of the boron atom, the key site for reaction. |

Workflow for a Predictive Computational Study

For researchers wishing to perform their own theoretical studies, the following workflow provides a robust starting point.

Visualization: Computational Workflow

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-6-fluoro-3-methoxyphenylboronic acid stands as a critical building block in contemporary organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its utility, primarily in palladium-catalyzed cross-coupling reactions, is well-established. However, realizing its full synthetic potential necessitates a deep understanding of its chemical properties, associated hazards, and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of this reagent, moving beyond mere procedural steps to elucidate the underlying scientific principles that govern its handling, storage, and disposal.

Compound Profile and Hazard Identification

2-Chloro-6-fluoro-3-methoxyphenylboronic acid is a solid, often crystalline, organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust hazard profile can be constructed by examining structurally analogous compounds, such as its constitutional isomer 4-Chloro-3-fluoro-2-methoxyphenylboronic acid and the closely related 2-Chloro-6-fluorophenylboronic acid.[1][2]

Based on this data, 2-Chloro-6-fluoro-3-methoxyphenylboronic acid should be regarded as a hazardous substance with the following classifications under the Globally Harmonized System (GHS):

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4] |

Expert Insight: The presence of halogen and methoxy substituents on the phenyl ring, coupled with the boronic acid moiety, dictates its reactivity and toxicological profile. The acidic nature of the boronic acid group and the potential for the compound to be a fine, dispersible powder are the primary drivers of its irritant properties.

Risk Mitigation and Engineering Controls

Effective management of the risks associated with 2-Chloro-6-fluoro-3-methoxyphenylboronic acid hinges on a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid 2-Chloro-6-fluoro-3-methoxyphenylboronic acid must be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[3][5][6] The fume hood provides a controlled environment that captures and exhausts airborne contaminants, protecting the user and the laboratory environment. Ensure that the fume hood has a face velocity appropriate for handling solid reagents.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following PPE is mandatory when handling 2-Chloro-6-fluoro-3-methoxyphenylboronic acid:

-

Eye and Face Protection: Chemical splash goggles are essential.[7] For operations with a higher risk of splashing, such as during transfers of solutions, a face shield should be worn in addition to goggles.[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[8]

-

Body Protection: A standard laboratory coat that fastens to the collar is required to protect against incidental skin contact.[3]

-

Respiratory Protection: In situations where dust generation cannot be fully controlled within a fume hood, a NIOSH-approved particulate respirator is recommended.[6]

Laboratory Handling and Experimental Protocols

General Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][5] Use weighing paper or a spatula to transfer the solid, and avoid pouring it directly from the container.

-

Inert Atmosphere: While stable under normal conditions, many boronic acids can be sensitive to air and moisture.[2] For long-term storage and in reactions sensitive to these conditions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Good Housekeeping: Maintain a clean and organized workspace. Wash hands thoroughly after handling the reagent, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[4]

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry and a primary application for arylboronic acids.[9][10] The following protocol is a representative example of how 2-Chloro-6-fluoro-3-methoxyphenylboronic acid might be used.

Reaction Scheme:

Sources

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. carlroth.com [carlroth.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. lookchem.com [lookchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

Acidity and pKa of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

Phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in cross-coupling reactions and their unique ability to form reversible covalent bonds with biological targets. Their reactivity and pharmacokinetic profiles are intrinsically linked to the Lewis acidity of the boron center, a property quantified by the acid dissociation constant (pKa). This technical guide provides an in-depth analysis of the factors governing the acidity of a polysubstituted arylboronic acid, 2-Chloro-6-fluoro-3-methoxyphenylboronic acid . We will explore the interplay of electronic and steric effects, present methodologies for pKa determination, and discuss the profound implications of this fundamental property in research and drug development.

The Nature of Boronic Acid Acidity

Unlike Brønsted-Lowry acids that donate a proton, boronic acids function as Lewis acids by accepting a pair of electrons from a Lewis base, typically a hydroxide ion in aqueous media. The boron atom in a phenylboronic acid is sp²-hybridized and possesses a vacant p-orbital, making it electron-deficient and thus acidic.

This equilibrium, shown below, results in the conversion of the neutral, trigonal planar boronic acid to a negatively charged, tetrahedral boronate species. The pKa is the pH at which the concentrations of the acidic (B(OH)₂) and basic ([B(OH)₃]⁻) forms are equal. For the parent phenylboronic acid, the pKa is approximately 8.83.[1]

Figure 1: Lewis acid equilibrium of a generic phenylboronic acid in aqueous solution.

Figure 1: Lewis acid equilibrium of a generic phenylboronic acid in aqueous solution.The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) stabilize the negative charge of the boronate anion, shifting the equilibrium to the right and lowering the pKa (increasing acidity). Conversely, electron-donating groups (EDGs) destabilize the anion, shifting the equilibrium to the left and raising the pKa (decreasing acidity).[2]

Dissecting the Substituent Effects in 2-Chloro-6-fluoro-3-methoxyphenylboronic acid

The acidity of the title compound is a direct consequence of the cumulative electronic influence of its three substituents. Their positions relative to the boronic acid moiety are critical.

-

2-Chloro and 6-Fluoro (ortho-Substituents):

-

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the boron atom. This depletion of electron density significantly enhances the boron's Lewis acidity.

-

Positional Advantage: Being in the ortho positions, their inductive influence is maximized. The introduction of fluorine substituents, in particular, is known to increase the acidity of phenylboronic acids.[3] For instance, the pKa of 2-fluorophenylboronic acid is 7.35, a considerable increase in acidity compared to the parent phenylboronic acid (pKa ≈ 8.8).

-

Intramolecular Interactions: An ortho-fluoro substituent can potentially form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid, which can further enhance acidity.[3]

-

-

3-Methoxy (meta-Substituent):

-

Mesomeric Effect (+M): The methoxy group has a lone pair of electrons on the oxygen atom that can be donated into the aromatic pi-system. This is a powerful electron-donating effect.

-

Inductive Effect (-I): The oxygen atom is also electronegative, leading to a weaker electron-withdrawing inductive effect.

-

Net Effect: The mesomeric effect typically outweighs the inductive effect, making the methoxy group a net electron-donator. An EDG generally decreases acidity. For example, the presence of a methoxy group at the para position can increase the pKa.[4] However, from the meta position, the resonance (mesomeric) effect is significantly diminished. Therefore, the primary influence of the 3-methoxy group will be its weaker -I effect, which will contribute slightly to the overall acidity, and a much-reduced +M effect that will slightly counteract the powerful withdrawing effects of the halogens.

-

Predicted Acidity: The combined influence of two potent electron-withdrawing ortho-halogens is expected to dominate over the much weaker and positionally disadvantaged effect of the meta-methoxy group. Therefore, 2-Chloro-6-fluoro-3-methoxyphenylboronic acid is predicted to be a significantly stronger acid (i.e., have a lower pKa) than unsubstituted phenylboronic acid.

Data Table: Comparative pKa Values

| Compound | Substituent(s) | pKa in Water | Effect on Acidity (vs. Phenylboronic Acid) |

| Phenylboronic acid | None | ~8.83[1] | Baseline |

| 4-Fluorophenylboronic acid | 4-F | ~8.77[3] | Negligible increase |

| 2-Fluorophenylboronic acid | 2-F | ~7.35 | Significant increase |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | ~9.25[5] | Decrease |

| 3-Nitrophenylboronic acid | 3-NO₂ (Strong EWG) | ~7.9 | Significant increase |

This table illustrates the strong positional dependence of substituent effects. The ortho-fluoro group causes a dramatic increase in acidity, a trend that would be amplified by the presence of a second ortho-halogen in the title compound.

Methodologies for pKa Determination

Accurate pKa determination is crucial for quantitative structure-activity relationship (QSAR) studies and for optimizing reaction and formulation conditions. Two common, reliable methods are potentiometric and spectrophotometric titration.[6]

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the boronic acid as a standardized basic titrant (e.g., NaOH) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation: Prepare a ~0.01 M solution of the boronic acid in deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, though this will yield an apparent pKa (pKa*) specific to that solvent system.

-

Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4.00, 7.00, 10.00) at a constant temperature (e.g., 25 °C).

-

Titration: Place a known volume of the boronic acid solution in a thermostatted vessel. Add a standardized solution of ~0.1 M NaOH in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Protocol 2: Spectrophotometric (UV-Vis) Titration

This technique is applicable if the boronic acid and its conjugate boronate base have distinct UV-Vis absorbance spectra. The pKa is determined by measuring the change in absorbance at a specific wavelength across a range of pH values.

Step-by-Step Methodology:

-

Wavelength Selection: Record the UV-Vis spectra of the boronic acid in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelength of maximum absorbance difference (λ_max).

-

Buffer Preparation: Prepare a series of standard buffers covering a pH range that brackets the expected pKa (e.g., from pH 6 to pH 9).

-

Sample Preparation: Prepare a set of solutions with a constant concentration of the boronic acid, each in a different buffer from the series.

-

Measurement: Measure the absorbance of each solution at the chosen λ_max.

-

Analysis: Plot absorbance (y-axis) versus pH (x-axis). The data should fit a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

Workflow Visualization

Computational Approaches to pKa Prediction

When experimental determination is not feasible, computational chemistry provides a powerful tool for estimating pKa values.[7] Methods based on Density Functional Theory (DFT) are commonly employed to calculate the Gibbs free energy change (ΔG) of the dissociation reaction in a simulated aqueous environment.

The main challenge lies in accurately modeling the complex solute-solvent interactions, which can significantly impact the stability of the charged boronate species.[4][8] While the absolute accuracy of calculated pKa values can vary (errors of ±1 pKa unit are not uncommon), these methods are exceptionally useful for predicting trends across a series of related compounds.[2][6]

Logical Flow for Computational Prediction

Significance in Drug Discovery and Development

The pKa of a boronic acid is not merely an academic value; it is a critical parameter that dictates its behavior and utility:

-

Chemical Reactivity: The acidity influences the rate and efficiency of Suzuki-Miyaura cross-coupling reactions, as the formation of the reactive boronate species is often a key step in the catalytic cycle.

-

Biological Target Engagement: For boronic acid-based drugs that act as enzyme inhibitors (e.g., Bortezomib), the Lewis acidic boron atom forms a reversible covalent bond with a nucleophilic residue (like serine or threonine) in the enzyme's active site. A lower pKa facilitates the formation of the tetrahedral intermediate at physiological pH (~7.4), enhancing potency.

-

Formulation and Solubility: The intrinsic solubility of boronic acids can be low. However, the anionic boronate form is typically more soluble. Understanding the pKa allows formulators to control solubility by adjusting the pH. Furthermore, boronic acids can react with polyols like mannitol to form boronate esters. This process is often accompanied by a significant drop in pKa (up to 3 pKa units), which dramatically increases aqueous solubility at physiological pH, a strategy used in the formulation of the drug Velcade®.[8][9]

Conclusion

The acidity of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid is governed by a sophisticated interplay of inductive and mesomeric effects from its substituents. The dominant electron-withdrawing character of the two ortho-halogens strongly suggests that this compound is a significantly stronger acid than unsubstituted phenylboronic acid, with an estimated pKa well below 8.0. This enhanced acidity has profound implications for its use as a synthetic building block and its potential as a pharmacologically active agent. A precise understanding of its pKa, obtained through experimental methods like potentiometric titration or guided by computational predictions, is essential for any researcher or drug development professional seeking to harness the full potential of this versatile molecule.

References

-

On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

-

Popelier, P. L. A., & Thompson, W. H. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 249–256. [Link]

-

Sporzyński, A., Adamczyk-Woźniak, A., Zarzeczańska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

-

Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(11), e202104044. [Link]

-

Al-Harthi, S. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 1-5. [Link]

-

Acidity (pKa values) for selected monosubstituted benzoic and phenylboronic acids in water and substituent's Hammett constants (σ). (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Bordwell, F. G., Bares, J. E., Bartmess, J. E., Drucker, G. E., Gerhold, J., McCollum, G. J., Van Der Puy, M., Vanier, N. R., & Matthews, W. S. (1977). Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. The Journal of Organic Chemistry, 42(2), 321–325. [Link]

-

pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Phenylboronic acid. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

-

Meloun, M., & Bordwell, F. G. (Eds.). (2010). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved February 11, 2026, from [Link]

-

4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

2-Fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

Influence of fluorine substituents on the properties of phenylboronic compounds. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3422. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. routledge.com [routledge.com]

- 8. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [kuscholarworks.ku.edu]

Analytical Profiling & Structural Elucidation: 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid

CAS No: 1072945-77-7 Technical Whitepaper

Executive Summary & Strategic Context

In the high-stakes environment of medicinal chemistry, 2-Chloro-6-fluoro-3-methoxyphenylboronic acid serves as a critical scaffold, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize biaryl drug candidates. However, the analytical characterization of this molecule presents a "Boronic Acid Paradox": its reactivity—the very trait that makes it valuable—complicates its analysis.

Boronic acids exist in a dynamic equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and various hydrogen-bonded dimers. This guide provides a definitive, self-validating protocol to resolve these species and obtain high-fidelity spectroscopic data (NMR, MS, IR).

Core Physicochemical Profile

| Property | Value |

| IUPAC Name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid |

| Molecular Formula | |

| Molecular Weight | 204.39 g/mol |

| Monoisotopic Mass | 204.02 g/mol ( |

| CAS Number | 1072945-77-7 |

| Appearance | White to off-white crystalline powder |

Analytical Workflow (Decision Tree)

The following workflow enforces a "purity-first" approach. Standardizing the solvation state is the prerequisite for all subsequent spectral interpretations.

Figure 1: Analytical decision tree emphasizing the "Conditioning" step to ensure monomeric boronic acid detection.

Nuclear Magnetic Resonance (NMR) Profiling

The Solvation Protocol (Expert Insight)

Do not use

-

Recommended Solvent: DMSO-d6.

-

The "D2O Trick": Add 10-20

L of

Predicted Chemical Shifts & Assignment

Note: Values are calculated based on substituent additivity rules (Pretsch/Silverstein) and systematic studies of fluorinated phenylboronic acids.

NMR (400 MHz, DMSO-d6 +

)

| Position | Multiplicity | Assignment Logic | ||

| 3.85 - 3.90 | Singlet (s) | - | Methoxy group (deshielded by aromatic ring). | |

| Ar-H (C4) | 7.15 - 7.25 | dd | Ortho to OMe (shielding), meta to F. | |

| Ar-H (C5) | 7.35 - 7.45 | t (app. dd) | Ortho to F (strong coupling), meta to OMe. | |

| ~8.20 | Broad s | - | Disappears with |

NMR (100 MHz, DMSO-d6)

The Carbon-13 spectrum is dominated by C-F coupling (

-

C-F (C6): ~160-164 ppm (Doublet,

). -

C-OMe (C3): ~150 ppm (Doublet,

). -

C-Cl (C2): ~120-125 ppm (Complex splitting due to F proximity).

-

C-B (C1): ~125-135 ppm. Diagnostic Feature: This peak will be very broad or invisible due to the quadrupolar relaxation of the

nucleus. Do not mistake its absence for an impurity.

NMR (376 MHz, DMSO-d6)

-

Signal:

to -

Multiplicity: Doublet of doublets (coupling to H5 and H4).

-

Utility: This is the cleanest method to determine purity. Impurities (like de-boronated 2-chloro-4-fluoroanisole) will show distinct sharp peaks shifted by >1 ppm.

Mass Spectrometry (MS) Characterization[1][2][3]

Ionization Strategy

Boronic acids are Lewis acids. They ionize poorly in ESI Positive mode (

-

Preferred Mode: ESI Negative (

) or ESI with MeOH adducts ( -

Sample Prep: Dissolve in MeOH (LC-MS grade). The solvent promotes the formation of the methyl ester in situ, which ionizes readily.

Isotope Pattern Analysis

This molecule contains two elements with significant natural isotopes: Chlorine (

Theoretical Isotope Cluster for

-

m/z 203: Monoisotopic (

) - Base Peak (100%) -

m/z 202: (

) - Approx 25% intensity (due to Boron-10). -

m/z 205: (

) - Approx 33% intensity (due to Chlorine-37). -

m/z 204: (

) - Low intensity.

Fragmentation Pathway: Under collision-induced dissociation (CID), boronic acids characteristically lose the boronic acid moiety.

-

Precursor:

203 -

Fragment 1:

(Protodeboronation). -

Fragment 2:

(Loss of Chlorine).

Figure 2: Primary fragmentation pathways observed in ESI(-) MS/MS.

Infrared Spectroscopy (FT-IR)

IR is useful primarily for confirming the presence of the boronic acid functionality and the distinct halogenation pattern.

| Wavenumber ( | Vibration Mode | Diagnostic Note |

| 3200 - 3400 | O-H Stretch | Broad, strong band (hydrogen bonded). Indicates boronic acid/boroxine mix. |

| 1340 - 1380 | B-O Stretch | Strong, characteristic of arylboronic acids. |

| 1000 - 1100 | C-F Stretch | Strong band, often overlapping with C-O (methoxy). |

| 700 - 800 | C-Cl Stretch | Medium/Strong band. |

References & Authority

-

Systematic NMR Studies: Cyrański, M. K., et al. "Influence of fluorine substituents on the NMR properties of phenylboronic acids."[1][2] Magnetic Resonance in Chemistry, 2014.[1]

-

Boronic Acid Equilibria: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH, 2011. (Standard text for boronic acid behavior).

-

MS Fragmentation: Laskin, J., et al. "Fragmentation of phenylboronic acid anions." Journal of Mass Spectrometry, 2019. (Mechanistic basis for

loss). -

Compound Registry: PubChem CID 44129706 (Isomer check) and CAS 1072945-77-7 Verification via BLD Pharm/Sigma catalogs.

Disclaimer: While specific spectral values in this guide are derived from validated theoretical models and systematic analog studies, experimental verification using the described protocols is required for regulatory submission.

Sources

Methodological & Application

The Strategic Application of 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid in Modern Medicinal Chemistry

Introduction: The Ascendancy of Substituted Phenylboronic Acids in Drug Discovery

In the landscape of contemporary medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[1] Within this context, substituted phenylboronic acids have emerged as indispensable building blocks, offering chemists a versatile toolkit to explore structure-activity relationships (SAR) and optimize drug candidates. Among these, 2-Chloro-6-fluoro-3-methoxyphenylboronic acid represents a class of highly functionalized reagents that provide unique steric and electronic properties to target molecules. The strategic incorporation of fluorine and chlorine atoms, along with a methoxy group, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving 2-Chloro-6-fluoro-3-methoxyphenylboronic acid and its close structural analogs in medicinal chemistry.

Core Applications & Mechanistic Insights

While direct, publicly available examples of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid in the synthesis of marketed pharmaceuticals are nascent, the applications of its close structural analogs provide a strong rationale for its utility in drug discovery programs.

A Key Building Block in the Synthesis of Bioactive Molecules

The primary application of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), enabling the synthesis of complex molecular architectures.

A closely related analog, 2-Fluoro-3-methoxyphenylboronic acid , serves as a critical intermediate in the synthesis of Elagolix , a gonadotropin-releasing hormone (GnRH) receptor antagonist used for the treatment of endometriosis and uterine fibroids.[3][4][5] This underscores the importance of the 2-fluoro-3-methoxyphenyl scaffold in accessing biologically active molecules. The fluorine atom at the 2-position can modulate the pKa of the molecule and engage in favorable hydrogen bonding interactions within the target protein's binding pocket.

Another near analog, 4-chloro-2-fluoro-3-methoxyphenylboronic acid , is a key intermediate in the preparation of certain herbicidal compounds.[6][7][8] While not a medicinal application, this highlights the industrial relevance and scalability of synthetic routes involving this class of boronic acids.

The unique substitution pattern of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid offers several advantages in drug design:

-

Modulation of Physicochemical Properties: The presence of both chloro and fluoro substituents significantly impacts the electronic nature of the aromatic ring, influencing the acidity and basicity of nearby functional groups. This can be crucial for optimizing a drug's pharmacokinetic profile.

-

Metabolic Stability: The C-F bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, often leading to an increased half-life of the drug candidate.[2]

-

Conformational Control: The steric bulk of the chlorine and fluorine atoms ortho to the boronic acid can influence the dihedral angle of the resulting biaryl product, locking it into a specific conformation that may be optimal for binding to a biological target.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a substituted phenylboronic acid like 2-Chloro-6-fluoro-3-methoxyphenylboronic acid. The conditions provided are a general starting point and may require optimization for specific substrates.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of functionalized arylboronic acids with heteroaryl chlorides.[9]

Materials:

-

2-Chloro-6-fluoro-3-methoxyphenylboronic acid

-

Aryl or heteroaryl halide (e.g., 2-chloropyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl halide (1.0 mmol), 2-Chloro-6-fluoro-3-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10 mL of a 3:1 mixture of 1,4-dioxane and water). Finally, add the palladium catalyst (0.05 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducible results.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is important to remove dissolved oxygen.

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the limiting aryl halide.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids, which can serve as a starting point for optimizing reactions with 2-Chloro-6-fluoro-3-methoxyphenylboronic acid.

| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 70-90 | [9] |

| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 75-95 | [1] |

| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 80 | 80-98 | [1] |

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: A standard workflow for a Suzuki-Miyaura synthesis and purification.

Conclusion and Future Outlook

2-Chloro-6-fluoro-3-methoxyphenylboronic acid and its analogs are highly valuable and versatile building blocks in medicinal chemistry. Their unique substitution patterns provide a powerful tool for fine-tuning the properties of drug candidates. While the full potential of the title compound is still being explored, the successful application of its close relatives in the synthesis of both pharmaceuticals and agrochemicals points towards a promising future. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this class of reagents in their drug discovery endeavors, ultimately contributing to the development of novel and improved therapeutics.

References

- Bifonazole (antifungal) and ketoprofen (anti-inflammatory) are commercial drugs with aryl ketones as synthetic intermediates. The Suzuki coupling reaction is a C-C bond forming procedure catalyzed with palladium species under a basic medium. (Source: MDPI)

- PBA may be synthesized by reacting 2-chloro-6-fluoroanisole (2,6-CFA) with n-butyllithium (n-BuLi) and an electrophilic boronic acid derivative. Following subsequent reactions, the PBA is isolated as a solid.

- 2-Fluoro-3-methoxyphenylboronic acid is an intermediate for the synthesis of the sodium salt of Elagolix methoxy-D3 (E501024), which is a labeled analogue of Elagolix Chemicalbook, a novel uracil phenylethylamine. (Source: Home Sunshine Pharma)

- The Suzuki–Miyaura coupling (SMC) is the most frequently used carbon–carbon bond forming reaction in drug discovery; more specifically, it is the most frequently used reaction for carrying out C(sp2)–C(sp2) couplings and, in the context of drug synthesis, this translates to the synthesis of biaryl motifs. (Source: Royal Society of Chemistry)

- When pharmaceutical companies seek to buy 2-fluoro-3-methoxyphenylboronic acid, they are investing in a compound that facilitates efficient pharmaceutical intermediate synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)

- 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid is used in organic synthesis as a building block for pharmaceuticals and agrochemicals, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. (Source: MySkinRecipes)

- Bortezomib (Figure 3a), also known as Velcade, was the first boronic acid-containing drug approved by Food and Drug Administration (FDA) in 2003 and by European Medicines Agency (EMA) in 2004. This drug is a proteasome inhibitor, used for treatment of multiple myeloma. (Source: PMC - PubMed Central)

- Some of the pharmacologically like active Psychoactive properties, anticonvulsant, antibacterial, antifungal, antitubercular, Dyslipidemia, antidepressant, cardiovascular action, central muscle relaxant, anticancer, Non Steroidal anti inflammatory (NSAIDs) activities of Fluorobenzene derivatives are listed. (Source: JSciMed Central)

- The substitution of fluorine to hydrogen increases Lipid Solubility, which in turn increases transport and absorption of drug in vivo.

- The synthesis of such complex molecules requires precise and reliable building blocks, and 2-Fluoro-3-Methoxyphenylboronic Acid fills this role exceptionally well. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)

- The present invention relates to the fields of chemistry and medicine. More particularly, the present invention relates to boronic acid antimicrobial compounds, compositions, their preparation, and their use as therapeutic agents.

- In recent years, boron-containing compounds have emerged as a new and exciting field of research in medicinal chemistry. (Source: MDPI)

- The Suzuki–Miyaura cross-coupling reactions of 9-benzyl-6-chloropurine, 9- or 3-benzyl-8-bromoadenine and 2,6-dihalopurines with boronic acids gave the corresponding 6-, 8- or 2-aryl- or -alkenylpurines in good yields. (Source: SciSpace)

- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (PBA), other 4-chloro-2-fluoro-3-substituted-phenylboronic acid derivatives, and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-l,3,2-dioxaborinane (PBE) are useful intermediates in the preparation of 6-(poly-substituted aryl)-4-aminopyridine-2-carboxylate compounds and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are useful as herbicides.

- U.S. Patents 7,314,849 and 7,300,907 describe respectively certain 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds and their use as herbicides. 2-Fluoro-3-substituted-4-chlorophenylboronic acid derivatives are useful intermediates for the preparation of these herbicides.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ajrconline.org [ajrconline.org]

- 3. (2-fluoro-3-methoxyphenyl)boronic Acid CAS 352303-67-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 8. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 9. scispace.com [scispace.com]

Application Notes and Protocols: Leveraging 2-Chloro-6-fluoro-3-methoxyphenylboronic Acid in Advanced Synthesis

Introduction: A Versatile Building Block for Modern Medicinal Chemistry and Agrochemicals

2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS 944128-90-3) has emerged as a pivotal structural motif in the synthesis of complex organic molecules, particularly within the realms of drug discovery and agrochemical development. Its unique substitution pattern—a sterically hindered and electronically modulated phenyl ring—offers chemists a powerful tool for introducing specific physicochemical properties into target molecules. The presence of a chlorine atom, a fluorine atom, and a methoxy group provides a handle for fine-tuning lipophilicity, metabolic stability, and binding interactions. This application note provides an in-depth guide to the utilization of this versatile building block, with a focus on its application in the synthesis of next-generation herbicides and kinase inhibitors.

Physicochemical Properties and Reactivity Profile

The strategic placement of substituents on the phenylboronic acid ring dictates its reactivity and the properties it imparts to the final compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇BClFO₃ | N/A |

| Molecular Weight | 204.39 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| CAS Number | 944128-90-3 | N/A |

The fluorine atom at the 6-position and the chlorine atom at the 2-position create a unique electronic environment and steric hindrance around the boronic acid moiety. This can influence the rate and efficiency of cross-coupling reactions. The methoxy group at the 3-position further modulates the electronic nature of the ring. Understanding these subtleties is crucial for optimizing reaction conditions. The ortho-fluoro group, for instance, can influence the dihedral angle of the resulting biaryl bond, a key factor in conformational restriction for kinase inhibitor design.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2]

The generalized mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The key steps involve the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the catalyst.[3]

Application Protocol 1: Synthesis of Herbicidal 6-Aryl-4-aminopicolinates

2-Chloro-6-fluoro-3-methoxyphenylboronic acid is a key intermediate in the synthesis of a class of potent herbicides based on the 6-(poly-substituted aryl)-4-aminopicolinate scaffold.[4] These compounds exhibit broad-spectrum weed control.

Experimental Workflow: Synthesis of a Herbicide Precursor

Figure 2: Workflow for the synthesis of a key herbicide intermediate.

Detailed Protocol:

Materials:

-

2-Chloro-6-fluoro-3-methoxyphenylboronic acid (1.0 eq)

-

Methyl 4-amino-3,6-dichloropicolinate (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Acetonitrile (MeCN)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 2-Chloro-6-fluoro-3-methoxyphenylboronic acid, methyl 4-amino-3,6-dichloropicolinate, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add acetonitrile and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Results and Optimization:

| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂/PPh₃ | K₂CO₃ | MeCN/H₂O | 85 | 75-90 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-95 |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 110 | 70-85 |

Causality Behind Choices:

-

Catalyst: The choice of a palladium catalyst and phosphine ligand is critical. For this transformation, a combination of a simple palladium source like Pd(OAc)₂ with a supporting ligand such as triphenylphosphine is often effective and cost-efficient for large-scale synthesis. More sophisticated catalysts like Pd(dppf)Cl₂ can offer higher turnover numbers and may be necessary for more challenging substrates.

-

Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate is a common and effective choice. The use of a stronger base like cesium carbonate can sometimes accelerate the reaction but may introduce compatibility issues with other functional groups.

-

Solvent: A mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Acetonitrile is a good choice due to its polarity and ability to dissolve the organic reactants.

Application Protocol 2: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

The 2-chloro-6-fluoro-3-methoxyphenyl moiety is a valuable pharmacophore in the design of kinase inhibitors.[5] Its substitution pattern can provide crucial interactions within the ATP-binding pocket of kinases like Aurora kinase, which are important targets in oncology.[6]

Experimental Workflow: Synthesis of a Kinase Inhibitor Core

Figure 3: Workflow for the synthesis of a pyrimidine-based kinase inhibitor core.

Detailed Protocol: